molecular formula C5H6ClN3 B1297447 6-chloro-N-methylpyridazin-3-amine CAS No. 14959-32-1

6-chloro-N-methylpyridazin-3-amine

Cat. No. B1297447
CAS RN: 14959-32-1
M. Wt: 143.57 g/mol
InChI Key: IHSYIVAZIINDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methylpyridazin-3-amine is a synthetic compound used in various scientific experiments . It is a heterocyclic compound.


Synthesis Analysis

The synthesis of 6-chloro-N-methylpyridazin-3-amine can be achieved through various methods, including cyclization reactions and nitration reactions. One commonly used method involves the reaction of 4-chloro-3-nitropyridine with methanol and sodium hydroxide.


Molecular Structure Analysis

There are many analytical techniques that can be used to analyze 6-chloro-N-methylpyridazin-3-amine. For instance, gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for purity analysis. Furthermore, NMR spectroscopy and IR spectroscopy can be used to establish the structural properties of this compound.


Chemical Reactions Analysis

6-chloro-N-methylpyridazin-3-amine is a synthetic compound that is used in various scientific experiments. It is a heterocyclic compound. The chemical reactions involving this compound can be characterized using various analytical methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectroscopy (MS).


Physical And Chemical Properties Analysis

6-chloro-N-methylpyridazin-3-amine is a pale yellow crystalline solid with a melting point of 198-199℃ and a predicted boiling point of 357.4±22.0 °C. It has a density of 1.338 and is stored under inert gas (nitrogen or Argon) at 2–8 °C. It has a predicted pKa value of 4.36±0.10 .

Scientific Research Applications

  • Crystallography

    • Application : The compound has been used in the study of crystal structures .
    • Method : The crystal structure of 6-chloro-N-methylpyrimidin-4-amine was determined using X-ray diffraction .
    • Results : The study provided detailed information about the crystal structure of the compound, including its asymmetric unit and atomic coordinates .
  • Organic Synthesis

    • Application : It can serve as a structural component in the synthesis of other organic compounds.
    • Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized.
    • Results : The outcomes would also vary depending on the specific synthesis process.
  • Drug Discovery

    • Application : The compound can be used as a molecular probe for drug discovery .
    • Method : The specific methods of application or experimental procedures would depend on the particular drug being discovered .
    • Results : The outcomes would also vary depending on the specific drug discovery process .
  • Anticancer Drugs Development

    • Application : It can be used in the development of anticancer drugs.
    • Method : The specific methods of application or experimental procedures would depend on the particular anticancer drug being developed.
    • Results : The outcomes would also vary depending on the specific anticancer drug development process.
  • Molecular Simulations

    • Application : The compound can be used in molecular simulations .
    • Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • Results : The outcomes would also vary depending on the specific molecular simulation .
  • Chemical Synthesis

    • Application : The compound can be used as a raw material in the synthesis of other chemicals .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical being synthesized .
    • Results : The outcomes would also vary depending on the specific synthesis process .
  • Pharmaceutical Research

    • Application : It can be used in pharmaceutical research as a building block for the development of new drugs .
    • Method : The specific methods of application or experimental procedures would depend on the particular drug being researched .
    • Results : The outcomes would also vary depending on the specific pharmaceutical research .

Safety And Hazards

The safety symbol for 6-chloro-N-methylpyridazin-3-amine is GHS07, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-chloro-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIVAZIINDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343261
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-N-methylpyridazin-3-amine

CAS RN

14959-32-1
Record name 6-Chloro-N-methyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(methylamino)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (107, 500 mg, 3.36 mmol) was slowly added to a 2.0 M methylamine methanol solution (NH2Me in MeOH, 5 mL, 10 mmol) and stirred at room temperature for 24 hours. Water was added to the reaction mixture, and organic compounds were extracted with ethyl acetate. The recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-(N-monomethylamino)-6-chloropyridazine (108e, 505 mg, 88%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.